3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile
Overview
Description
3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C13H7F3N2S. This compound is characterized by the presence of a phenylsulfanyl group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile with thiophenol under basic conditions to introduce the phenylsulfanyl group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of agrochemicals.
5-(Trifluoromethyl)pyridin-2-ol: Known for its applications in pharmaceuticals and agrochemicals.
Uniqueness: 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile is unique due to the presence of both phenylsulfanyl and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is less common in similar compounds, making it a valuable target for research and development .
Biological Activity
3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile (CAS No. 1449117-61-6) is a novel organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound features a unique structure that includes a phenylthio group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Composition
- Molecular Formula : C13H7F3N2S
- Molecular Weight : 292.27 g/mol
- Key Functional Groups :
- Phenylthio group
- Trifluoromethyl group
- Picolinonitrile moiety
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile with thiophenol under basic conditions. This method allows for the introduction of the phenylsulfanyl group, which is crucial for its biological activity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors in biological systems, potentially leading to inhibition or activation of critical metabolic pathways.
- Lipophilicity Enhancement : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its ability to permeate cell membranes and reach intracellular targets.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in drug development against various pathogens .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds related to picolinonitriles, including derivatives like this compound. For instance, compounds with similar structures have shown significant activity against Clostridium difficile, with IC50 values indicating their potency as potential therapeutic agents .
Compound | IC50 (μM) | MIC (μg/mL) |
---|---|---|
5g | 0.24 | 1.56 |
5a | 1.23 | 1.56 |
5b | 1.02 | 1.56–3.12 |
This table summarizes the inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for several related compounds, highlighting the promising activity of those with trifluoromethyl substitutions.
Case Studies
In a recent investigation into novel antibacterial agents targeting C. difficile, researchers synthesized various derivatives based on the pyridine structure, including those containing trifluoromethyl groups. The findings indicated that modifications to the pyridine ring significantly influenced both potency and selectivity against bacterial strains .
Applications in Drug Development
The unique chemical structure of this compound positions it as an attractive candidate for drug development:
- Anticancer Research : Its ability to interact with specific cellular pathways suggests potential applications in cancer therapeutics.
- Agrochemical Development : The compound's bioactivity could also be explored in agricultural contexts as a pesticide or fungicide due to its antimicrobial properties .
Properties
IUPAC Name |
3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2S/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCKJSXRQFHNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189416 | |
Record name | 2-Pyridinecarbonitrile, 3-(phenylthio)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449117-61-6 | |
Record name | 2-Pyridinecarbonitrile, 3-(phenylthio)-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarbonitrile, 3-(phenylthio)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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